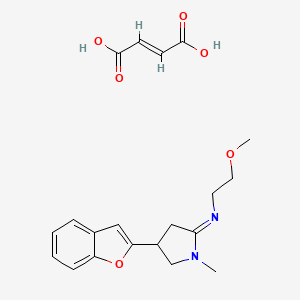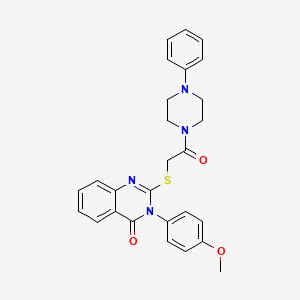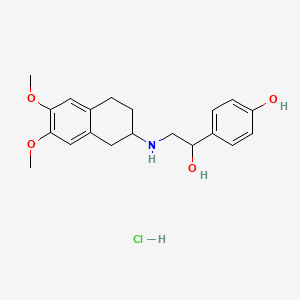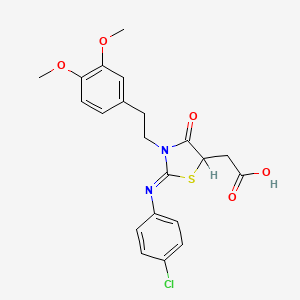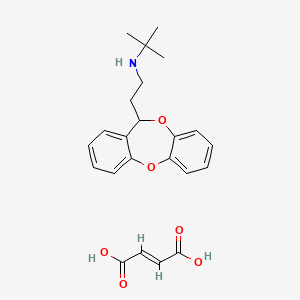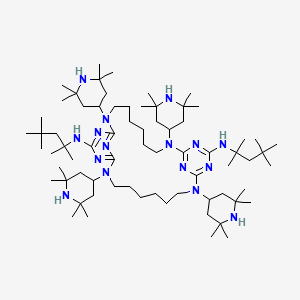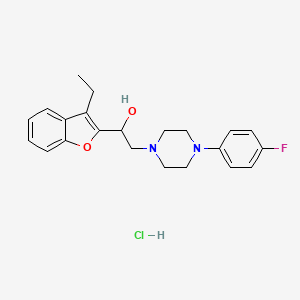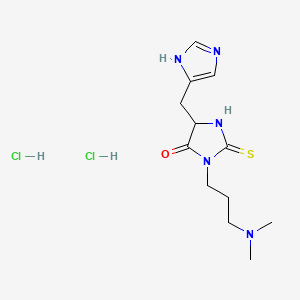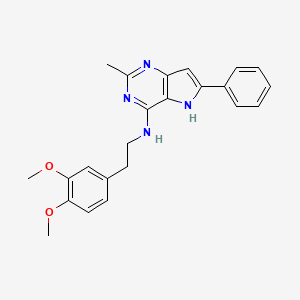
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenyl rings, followed by the introduction of a thioether linkage. The final steps involve the formation of the piperazine ring and the addition of the bismaleate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other chlorinated phenyl derivatives and piperazine-based molecules. Examples include:
- 4-(1-(5-Chloro-2-phenyl)ethyl)-1-methylpiperazine
- 4-(1-(2,5-Dichlorophenyl)ethyl)-1-methylpiperazine
Uniqueness
The uniqueness of 4-(1-(5-Chloro-2-((2,5-dichlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine bismaleate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
112462-69-8 |
|---|---|
分子式 |
C27H29Cl3N2O8S |
分子量 |
647.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(2,5-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H21Cl3N2S.2C4H4O4/c1-13(24-9-7-23(2)8-10-24)16-11-14(20)4-6-18(16)25-19-12-15(21)3-5-17(19)22;2*5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
YPWRCJZWNILQET-LVEZLNDCSA-N |
手性 SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=C(C=CC(=C2)Cl)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



